![molecular formula C5H8O4S B2581255 3-(Ethanesulfonyl)prop-2-enoic acid CAS No. 1704365-62-7](/img/structure/B2581255.png)
3-(Ethanesulfonyl)prop-2-enoic acid
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Description
Scientific Research Applications
Corrosion Inhibition
This compound has been used in the study of corrosion inhibition. For instance, it was applied as a novel inhibitor for corrosion of mild steel in 1M HCl . The results indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% .
Solubility Studies
It has been used in the measurement of solubility of urea in aqueous solutions . These compounds are used as co-monomers to produce urea base co-polymers . Experimental values have been obtained at several concentrations and temperatures .
Co-polymer Production
This compound is used as a co-monomer to produce urea-based co-polymers . These co-polymers have different practical applications, including adhesives and plastics .
Photoactive Systems
It has been used in the synthesis of a photoactive system . The system was synthesized and incorporated onto beta-cyclodextrin (β-CD) core through esterification of the hydroxyl groups of β-CD with the free carboxyl moiety of the chromophoric system by DCC coupling .
properties
IUPAC Name |
(E)-3-ethylsulfonylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZDLDYFUFHBAS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethanesulfonyl)prop-2-enoic acid |
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